3-Iodo-2,6-dimethylaniline hydrochloride

Description

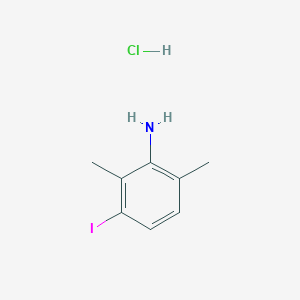

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-iodo-2,6-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN.ClH/c1-5-3-4-7(9)6(2)8(5)10;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHRVNADCRWDACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)I)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466266 | |

| Record name | 3-Iodo-2,6-dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-62-5 | |

| Record name | 3-Iodo-2,6-dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Investigations into the Synthesis of 3 Iodo 2,6 Dimethylaniline Hydrochloride

Targeted Synthetic Routes to 3-Iodo-2,6-dimethylaniline (B1599850) (Free Base)

The creation of 3-Iodo-2,6-dimethylaniline primarily involves the direct, regioselective iodination of a precursor or more complex multi-step transformations.

Regioselective Iodination Strategies for Dimethylaniline Precursors

The direct iodination of 2,6-dimethylaniline (B139824) is a common approach. The primary challenge lies in controlling the regioselectivity of the reaction to favor the introduction of the iodine atom at the 3-position of the aromatic ring, as opposed to the more electronically favored 4-position. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Since the two ortho positions (2 and 6) are blocked by methyl groups, the primary products of electrophilic substitution are expected at the para (4-position) and the remaining meta (3 and 5) positions.

Various iodinating agents and conditions have been explored to achieve the desired 3-iodo isomer. Research has shown that the choice of iodinating reagent and solvent system is critical in directing the substitution. uky.edunih.govnih.gov For instance, reagents like iodine monochloride (ICl) or a combination of molecular iodine (I₂) with an oxidizing agent are frequently employed. researchgate.netresearchgate.net The use of silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver hexafluoroantimonate (AgSbF₆), in conjunction with molecular iodine can influence the regioselectivity of the iodination of anilines, although yields can be moderate and dependent on the solvent used. uky.edunih.govnih.gov

Table 1: Comparison of Iodination Reagents for Substituted Anilines

| Reagent System | Typical Conditions | Key Observations | Reference |

|---|---|---|---|

| I₂ / NaHCO₃ | Biphasic mixture (e.g., Diethyl ether/water), Room Temp | Primarily yields the 4-iodo isomer for 2,6-dialkylanilines. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Ag₂SO₄ / I₂ | Dichloromethane (DCM) or Acetonitrile (MeCN) | Regioselectivity is influenced by the solvent; can favor para-iodination. uky.edunih.gov | uky.edunih.gov |

| AgSbF₆ / I₂ | Dichloromethane (DCM) | Can provide high regioselectivity for specific isomers, depending on the substrate. uky.edunih.gov | uky.edunih.gov |

| N-Iodosuccinimide (NIS) / p-Toluenesulfonic acid (PTSA) | Various organic solvents | A common electrophilic iodination method, regioselectivity can be substrate-dependent. uky.edu | uky.edu |

Multi-step Chemical Transformation Approaches for Aniline (B41778) Synthesis

Beyond direct iodination, multi-step synthetic sequences offer an alternative route to 3-Iodo-2,6-dimethylaniline. These methods provide greater control over the final substitution pattern by building the molecule in a stepwise fashion. An example of such an approach could involve:

Starting with a precursor where the desired substitution pattern is already established or can be readily achieved.

Introduction of a nitro group, which can later be reduced to the aniline. For example, starting with an appropriately substituted iodotoluene derivative.

Reduction of the nitro group to an amino group is a standard transformation, often achieved with high efficiency using reagents like tin(II) chloride or catalytic hydrogenation.

This multi-step strategy, while potentially longer, can bypass the regioselectivity challenges inherent in the direct iodination of the highly activated 2,6-dimethylaniline ring.

Hydrochloride Salt Formation and Purification Methodologies

Once the 3-Iodo-2,6-dimethylaniline free base is synthesized, it is converted to its hydrochloride salt to improve stability, handling, and solubility characteristics. nih.gov This is a standard acid-base reaction.

The process typically involves dissolving the aniline free base in a suitable organic solvent, such as diethyl ether, ethyl acetate, or isopropanol. chemicalbook.com A solution of hydrochloric acid (HCl), either as a gas dissolved in the solvent or as a concentrated aqueous solution, is then added. chemicalbook.comyoutube.com The amine nitrogen atom, being basic, readily accepts a proton from the HCl, leading to the precipitation of the ammonium (B1175870) salt, 3-Iodo-2,6-dimethylaniline hydrochloride. nih.gov

Purification of the resulting salt is crucial to remove any unreacted starting materials or reaction byproducts. The most common method for purification is recrystallization. This involves dissolving the crude salt in a minimal amount of a hot solvent or solvent mixture in which the salt has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the purified salt crystallizes, leaving impurities behind in the solvent. The purified crystals are then collected by filtration, washed with a cold, non-polar solvent to remove any residual mother liquor, and dried under vacuum.

Table 2: Typical Protocol for Hydrochloride Salt Formation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Dissolution | Dissolve crude 3-Iodo-2,6-dimethylaniline free base in a suitable solvent (e.g., ethyl acetate). | To create a homogeneous medium for the reaction. |

| 2. Acidification | Add a solution of HCl in the chosen solvent dropwise with stirring. | To protonate the basic amine and form the hydrochloride salt. |

| 3. Precipitation | The hydrochloride salt precipitates out of the solution. | To isolate the product from the reaction mixture. |

| 4. Isolation | Collect the solid product by filtration. | To separate the salt from the liquid phase. |

| 5. Purification | Wash the collected solid with cold solvent and then recrystallize from a suitable solvent system. | To remove soluble impurities and obtain a high-purity product. |

Analysis of In Situ Formation and Control Mechanisms in Industrial Chemical Processes

The compound 3-Iodo-2,6-dimethylaniline is not only a synthetic target but can also arise as a process-related impurity in the manufacture of other chemical products, such as certain pharmaceuticals. who.int

Understanding the Generation of 3-Iodo-2,6-dimethylaniline as a Process-Related Impurity

In complex industrial syntheses, the presence of residual starting materials, intermediates, or reagents can lead to the formation of unintended side products. For example, in a process where a derivative of 2,6-dimethylaniline is used, any unreacted starting material could potentially be iodinated if an iodine source is present in a subsequent step. The specific reaction conditions, such as temperature, pH, and the presence of catalysts, can influence the likelihood and rate of such impurity formation. The metabolism of certain drugs, like the anesthetic lidocaine, can also produce 2,6-dimethylaniline, which could theoretically be a precursor to iodinated impurities under specific biological or environmental conditions. who.int

Methodologies for Minimizing Impurity Formation During Synthesis

Controlling the formation of impurities like 3-Iodo-2,6-dimethylaniline is a critical aspect of process chemistry and quality control in industrial settings. Several strategies are employed to minimize its generation:

Process Parameter Optimization: Tightly controlling reaction parameters such as temperature, pressure, reaction time, and the rate of reagent addition can significantly reduce the formation of side products.

Stoichiometric Control: Ensuring the precise stoichiometric ratio of reactants can minimize the presence of unreacted starting materials that could form impurities in later stages.

Purification of Intermediates: Rigorous purification of all intermediates in a multi-step synthesis is essential to remove any reactants or catalysts that could cause unwanted side reactions.

Quenching: After a reaction is complete, a quenching agent can be added to neutralize any remaining reactive species, preventing further reactions and impurity formation.

Development of Robust Analytical Methods: Sensitive analytical techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are vital for detecting and quantifying trace levels of impurities, allowing for process adjustments to be made. who.int

By implementing these control strategies, manufacturers can ensure the purity and quality of their final product, minimizing the presence of process-related impurities like 3-Iodo-2,6-dimethylaniline.

Chemical Reactivity and Mechanistic Transformation Pathways of 3 Iodo 2,6 Dimethylaniline Hydrochloride

Exploration of Reactions Involving the Aromatic Iodine Atom

The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making the iodine atom on the 3-Iodo-2,6-dimethylaniline (B1599850) hydrochloride ring a prime site for functionalization through various metal-catalyzed and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org For aryl iodides like 3-Iodo-2,6-dimethylaniline, these reactions are particularly efficient.

The Heck reaction , which couples an aryl halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.orgorganic-chemistry.org While specific studies on 3-Iodo-2,6-dimethylaniline hydrochloride are not prevalent, extensive research on the isomeric 4-Iodo-2,6-dimethylaniline provides significant insight. In one study, 4-Iodo-2,6-dimethylaniline was coupled with acrylonitrile (B1666552) to produce a key pharmaceutical intermediate. acs.org The reaction proceeded with high conversion using a palladium on charcoal (Pd/C) catalyst without the need for additional phosphine (B1218219) ligands, which are often required. acs.org The steric hindrance provided by the two methyl groups flanking the aniline (B41778) was noted to prevent the common side reaction of Michael addition. acs.org For the 3-iodo isomer, similar reactivity is expected, with the iodine's position potentially influencing the geometric outcome of the resulting alkene.

The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a dual catalyst system of palladium and copper(I). wikipedia.orgorganic-chemistry.org It is a highly versatile method for creating arylalkynes under mild conditions. wikipedia.org The reactivity of the aryl halide in Sonogashira couplings follows the order I > Br > Cl, making aryl iodides the most reactive substrates. wikipedia.org For sterically hindered substrates like 3-Iodo-2,6-dimethylaniline, the choice of ligand on the palladium catalyst is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often employed to promote the reaction efficiently, even in copper-free protocols designed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.orglibretexts.org

Table 1: Representative Conditions for Heck Reaction of a Related Iodo-dimethylaniline Isomer This interactive table summarizes typical conditions for a Heck reaction involving an iodo-dimethylaniline substrate, based on findings for the 4-iodo isomer. acs.org

| Parameter | Condition | Rationale / Comment |

| Aryl Halide | 4-Iodo-2,6-dimethylaniline | Highly reactive C-I bond. The 3-iodo isomer is expected to have similar reactivity. |

| Alkene | Acrylonitrile | An electron-deficient alkene, which is an ideal substrate for the Heck reaction. wikipedia.org |

| Catalyst | 10% Pd/C (Palladium on charcoal) | A heterogeneous catalyst that can be used without additional ligands in this case. acs.org |

| Base | Sodium Acetate (CH₃COONa) | Required to neutralize the HX produced during the catalytic cycle. wikipedia.org |

| Solvent | N,N-Dimethylacetamide (DMAC) | A polar aprotic solvent suitable for dissolving reactants and stabilizing catalytic species. |

| Temperature | ~140 °C | Elevated temperatures are often necessary to drive the reaction to completion. |

| Yield | >99% Conversion | Demonstrates the high efficiency of the reaction for this class of substrate. acs.org |

Copper-Catalyzed Coupling and Functionalization

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classic method for forming carbon-heteroatom bonds. These reactions typically involve the coupling of an aryl halide with an alcohol, amine, or thiol to form the corresponding ether, amine, or thioether. The reaction requires a copper catalyst, often in a high oxidation state or as copper(I) salts, a base, and typically high reaction temperatures (100-200 °C) in polar solvents like DMF or NMP.

For this compound, after neutralization of the amine hydrochloride to the free aniline, the C-I bond is susceptible to copper-catalyzed C-N coupling with other amines or C-O coupling with alcohols. researchgate.netrsc.orgrsc.org The presence of the ortho-methyl groups introduces steric hindrance that can influence the reaction rate, potentially requiring more forcing conditions or specialized ligand systems to achieve high yields.

Nucleophilic Aromatic Substitution with the Halogen

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. This mechanism requires two key features on the aromatic ring: 1) the presence of a good leaving group (Iodine is an excellent leaving group) and 2) strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

In the case of 3-Iodo-2,6-dimethylaniline, the ring is substituted with electron-donating groups (two methyl groups and an amino group). These groups increase the electron density of the aromatic ring, thereby deactivating it towards attack by nucleophiles. Consequently, the SNAr pathway is highly unfavorable for this substrate under standard conditions. nih.gov Metal-catalyzed cross-coupling reactions are the far more viable and efficient strategy for functionalizing the C-I bond.

Reactivity Studies of the Protonated Amine Functionality

The amine group of this compound dictates a separate set of chemical behaviors, primarily centered on its acid-base properties and its potential for N-functionalization after deprotonation.

Acid-Base Equilibria and Protonation States

As a hydrochloride salt, the compound exists with the primary amine functionality in its protonated form, as the anilinium ion. This renders the nitrogen lone pair unavailable for nucleophilic reactions. The basicity of the corresponding free amine, 2,6-dimethylaniline (B139824), is a critical parameter. The pKa of its conjugate acid is approximately 4.31. drugbank.com

The equilibrium can be represented as: C₆H₃(I)(CH₃)₂NH₃⁺ + H₂O ⇌ C₆H₃(I)(CH₃)₂NH₂ + H₃O⁺

The basicity of anilines is influenced by both electronic and steric effects. learncbse.inncert.nic.in The two methyl groups on the 2,6-dimethylaniline ring are electron-donating, which tends to increase the electron density on the nitrogen and thus increase basicity. However, these bulky ortho groups also provide significant steric hindrance around the nitrogen atom, impeding its ability to accept a proton and interact with the solvent for stabilization, which tends to decrease basicity. ncert.nic.inbyjus.com The resulting pKa reflects the net outcome of these competing effects.

N-Functionalization Strategies (e.g., N-Alkylation, N-Acylation)

To perform reactions such as N-alkylation or N-acylation, the free amine must be generated from the hydrochloride salt by treatment with a suitable base (e.g., sodium hydroxide, triethylamine). Once deprotonated, the nitrogen's lone pair becomes nucleophilic.

N-Acylation: The free 3-Iodo-2,6-dimethylaniline can be acylated using reagents like acetyl chloride or acetic anhydride (B1165640) to form the corresponding amide. However, the steric hindrance from the two ortho-methyl groups can significantly slow down the rate of acylation compared to less hindered anilines like aniline itself. sigmaaldrich.com

N-Alkylation: Similarly, N-alkylation with alkyl halides can be performed to yield secondary or tertiary amines. psu.edu These reactions often require heat and a base to scavenge the HX produced. alfa-chemistry.com Again, the steric bulk around the nitrogen atom presents a challenge, making mono-alkylation often more achievable than di-alkylation. Specialized conditions, such as using ionic liquids as solvents, have been shown to improve selectivity in the N-alkylation of anilines. psu.edu

Aromatic Ring Reactivity and Directed Ortho-Metalation Studies

The chemical behavior of the aromatic core in this compound is governed by the interplay of its four substituents: a primary amino group, two methyl groups, and an iodine atom. These groups collectively influence the electron density of the benzene (B151609) ring and dictate the regioselectivity of its transformations, particularly in electrophilic substitutions and metal-mediated reactions.

Aromatic Ring Reactivity

The reactivity of the phenyl ring in 3-iodo-2,6-dimethylaniline is a product of the combined electronic effects of its substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, thereby activating the ring towards electrophilic aromatic substitution. Conversely, the iodine (-I) atom is an electron-withdrawing group by induction, which deactivates the ring.

In electrophilic substitution reactions, the directing influence of each substituent determines the position of the incoming electrophile. The amino group is a powerful ortho, para-director, as are the two methyl groups. The iodine atom, while deactivating, also directs incoming electrophiles to the ortho and para positions. msu.edu In the case of 3-iodo-2,6-dimethylaniline, the available positions for substitution are C4 and C5. The directing effects of the existing groups are cooperative in guiding potential substitutions.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence | Favored Position(s) |

| Amino (-NH₂) | C1 | Activating | ortho, para | C5 (para to C2-CH₃) |

| Methyl (-CH₃) | C2 | Activating | ortho, para | C4 (para to C1-NH₂) |

| Iodine (-I) | C3 | Deactivating | ortho, para | C4 (ortho), C5 (para) |

| Methyl (-CH₃) | C6 | Activating | ortho, para | C5 (ortho) |

The most significant aspect of the ring's reactivity, however, stems from the carbon-iodine bond. The iodine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at the C3 position, making the compound a valuable building block in organic synthesis. smolecule.com

Table 2: Potential Cross-Coupling Reactions at the C3-Iodo Position

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OH)₂) | Palladium (e.g., Pd(PPh₃)₄) | C-C |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium/Copper | C-C (sp) |

| Heck Coupling | Alkene | Palladium | C-C (sp²) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium | C-N |

| Ullmann Coupling | Alcohol, Amine, Thiol | Copper | C-O, C-N, C-S |

Directed Ortho-Metalation (DoM) Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.org The process involves a "directed metalation group" (DMG) that coordinates with an organolithium reagent, facilitating the deprotonation of a nearby ortho C-H bond to form a lithiated intermediate. baranlab.orgorganic-chemistry.org This intermediate can then be quenched with an electrophile to introduce a new substituent with high precision. wikipedia.org

The primary amino group (-NH₂) of an aniline derivative, or more effectively, a protected form such as an amide or a tertiary amine, can function as a DMG. wikipedia.orgharvard.edu In the structure of 3-iodo-2,6-dimethylaniline, the amino group is located at the C1 position. However, both positions ortho to the amine (C2 and C6) are substituted with methyl groups. Consequently, a classic DoM reaction involving C-H activation adjacent to the primary directing group is structurally precluded.

Despite the impossibility of a traditional DoM pathway, the compound can undergo a related and highly efficient metalation process: lithium-halogen exchange. The carbon-iodine bond is susceptible to reaction with strong organolithium bases like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. msu.edu This exchange is typically much faster than C-H deprotonation and results in the formation of a new organolithium species, 2,6-dimethylanilin-3-yl-lithium, where the lithium atom replaces the iodine atom at the C3 position.

This in situ generated aryllithium reagent is a potent nucleophile and can react with a wide array of electrophiles, leading to the synthesis of diverse 3-substituted-2,6-dimethylaniline derivatives. This lithium-iodine exchange pathway provides a reliable alternative to DoM for achieving selective functionalization at the C3 position.

Advanced Spectroscopic and Structural Elucidation of 3 Iodo 2,6 Dimethylaniline Hydrochloride

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 3-iodo-2,6-dimethylaniline (B1599850) hydrochloride, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals.

To unambiguously assign the complex NMR spectra of 3-iodo-2,6-dimethylaniline hydrochloride, several multi-dimensional techniques are employed. sdsu.edu

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton couplings within the molecule. For the aromatic region, it would show a correlation between the two adjacent aromatic protons (H-4 and H-5), confirming their connectivity. researchgate.netresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the two aromatic CH groups and the two methyl groups by linking them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial as it shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This would allow for the complete assignment of the quaternary (non-protonated) carbons in the aromatic ring. For instance, the methyl protons would show correlations to the C-2, C-6, and C-1 carbons. The aromatic protons would show multiple bond correlations to neighboring carbons, confirming the substitution pattern. The expected key HMBC correlations are detailed in the illustrative table below.

Illustrative ¹H and ¹³C NMR Data and HMBC Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C1 | - | ~130 | H-5, H-4, -CH₃ (at C2), -CH₃ (at C6) |

| C2 | - | ~135 | -CH₃ (at C2), H-4 |

| C3 | - | ~95 | H-4, H-5, -CH₃ (at C2) |

| C4 | ~7.4 (d) | ~132 | C2, C6, C5 |

| C5 | ~7.1 (d) | ~129 | C1, C3, C4 |

| C6 | - | ~138 | -CH₃ (at C6), H-5 |

| -CH₃ (at C2) | ~2.4 (s) | ~20 | C1, C2, C3, C6 |

| -CH₃ (at C6) | ~2.5 (s) | ~22 | C1, C2, C5, C6 |

| -NH₃⁺ | Variable | - | C1, C2, C6 |

Note: This table is a hypothetical representation to illustrate the expected data. Actual chemical shifts may vary.

The choice of solvent can significantly influence NMR spectra. In the case of this compound, polar solvents like DMSO-d₆ or D₂O would be required for dissolution. The chemical shifts of the anilinium protons (-NH₃⁺) are particularly sensitive to the solvent's hydrogen-bonding capability and concentration. carlroth.com The solvent can also induce small shifts in the aromatic and methyl proton signals due to varying solvent-solute interactions. Conformational preferences, such as the rotation around the C-N bond, could also be subtly affected by the solvent environment, although the steric hindrance from the two methyl groups would be the dominant factor.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₁ClIN), the exact mass of the cationic part (3-iodo-2,6-dimethylanilinium) would be measured. nih.gov

The fragmentation pattern observed in the mass spectrum gives valuable structural information. Key expected fragmentation pathways for the 3-iodo-2,6-dimethylanilinium cation would likely involve:

Loss of a hydrogen iodide molecule (HI).

Loss of a methyl radical (•CH₃).

Fission of the aromatic ring.

Illustrative HRMS Data for the Cation of this compound

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₈H₁₁IN]⁺ | 248.0014 | Molecular Ion (cationic part) |

| [C₈H₁₀N]⁺ | 120.0813 | Loss of I |

| [C₇H₈IN]⁺ | 232.9858 | Loss of CH₃ |

Note: This table is for illustrative purposes. The relative intensities of the fragments would depend on the ionization technique used.

X-ray Crystallographic Analysis for Solid-State Structure Determination

In the crystal lattice, the 3-iodo-2,6-dimethylanilinium cations and chloride anions would be arranged in a regular, repeating pattern. The packing would be governed by a variety of intermolecular forces. researchgate.net

Hydrogen Bonding: Strong hydrogen bonds are expected between the anilinium protons (-NH₃⁺) and the chloride anions (Cl⁻). znaturforsch.commdpi.com These interactions would likely be a dominant feature, organizing the ions into specific motifs like chains or layers. znaturforsch.com

Halogen Bonding: The iodine atom, being a heavy halogen, can participate in halogen bonding, acting as a Lewis acidic center. nih.govacs.org It could form directional interactions with the chloride anion or other electron-rich atoms in neighboring molecules. nih.govrsc.org

The X-ray analysis would yield a detailed geometric description of the molecule.

Illustrative Bond Length and Angle Data from X-ray Crystallography

| Parameter | Expected Value |

|---|---|

| Bond Lengths (Å) | |

| C-I | ~2.10 |

| C-N | ~1.47 |

| C-C (aromatic) | ~1.39 |

| **Bond Angles (°) ** | |

| C2-C3-I | ~120 |

| C1-C2-C(CH₃) | ~122 |

| Torsional Angles (°) | |

| C2-C1-N-H | Variable, defines the orientation of the -NH₃⁺ group |

Note: This table presents typical or expected values for illustrative purposes. Actual experimental values would be determined with high precision from the crystallographic data.

The precise measurement of these parameters would confirm the substitution pattern and reveal any steric strain imposed by the bulky iodine atom and the two adjacent methyl groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for elucidating the molecular structure of this compound. By analyzing the vibrational modes of the molecule's constituent functional groups, these techniques provide detailed insights into its structural arrangement and the nature of intermolecular interactions, particularly hydrogen bonding.

In the solid state, the hydrochloride form of 3-Iodo-2,6-dimethylaniline exists as an anilinium salt, where the amino group is protonated to form -NH₃⁺, and the chloride ion (Cl⁻) acts as the counterion. This ionic structure is stabilized by N-H···Cl hydrogen bonds, which significantly influence the vibrational frequencies of the N-H group.

Functional Group Characterization

The analysis of the FT-IR and Raman spectra allows for the identification and characterization of the key functional groups within the this compound molecule. The expected vibrational frequencies are assigned based on established group frequency ranges and data from related aniline (B41778) and anilinium compounds. researchgate.net

Aromatic Ring Vibrations: The benzene (B151609) ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear in the 3100-3000 cm⁻¹ region. researchgate.net The C-C stretching vibrations within the ring are observed in the 1600-1400 cm⁻¹ range. The substitution pattern on the ring, with iodo and dimethyl groups, influences the exact positions and intensities of these bands.

Methyl Group Vibrations: The two methyl (-CH₃) groups attached to the aromatic ring at positions 2 and 6 exhibit characteristic symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range. Bending vibrations (scissoring and rocking) for the methyl groups are expected at lower wavenumbers, typically in the 1465-1375 cm⁻¹ region.

Anilinium Group Vibrations: The protonated amino group (-NH₃⁺) is a key feature of the hydrochloride salt. Its stretching vibrations are particularly sensitive to hydrogen bonding. In the absence of strong hydrogen bonds, these N-H stretches would appear above 3300 cm⁻¹. However, due to the N-H···Cl interactions, these bands are expected to be broad and shifted to a lower frequency region, often appearing as a complex, broad absorption between 3000 cm⁻¹ and 2500 cm⁻¹. nih.gov The N-H bending (scissoring) vibrations are typically found around 1625-1560 cm⁻¹.

Carbon-Iodine Vibration: The C-I stretching vibration is expected at the low-frequency end of the spectrum, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. researchgate.net

Hydrogen Bonding Analysis

The formation of the anilinium hydrochloride salt introduces strong N-H···Cl hydrogen bonds. s3waas.gov.in The presence and strength of these bonds are primarily investigated by analyzing the N-H stretching region in the FT-IR spectrum. nih.govfrontiersin.org

The interaction between the positively charged anilinium group (-NH₃⁺) and the chloride anion (Cl⁻) causes a significant perturbation of the N-H bond. This results in a noticeable shift of the N-H stretching bands to lower wavenumbers (a red shift) compared to a non-hydrogen-bonded amine. nih.gov Furthermore, these hydrogen-bonded N-H stretching bands are typically very broad and intense, often overlapping with the C-H stretching vibrations, which can make precise assignment challenging. The analysis of these features provides direct evidence for the salt formation and the presence of strong intermolecular hydrogen bonding in the crystal lattice.

Below are tables summarizing the expected vibrational frequencies and their assignments for this compound based on characteristic group frequencies.

Table 1: FT-IR Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Medium | ν(C-H) | Aromatic C-H Stretch |

| 2980-2870 | Medium-Strong | ν(C-H) | Methyl C-H Stretch |

| 3000-2500 (broad) | Strong, Broad | ν(N-H) | N-H Stretch (H-bonded) |

| 1625-1560 | Strong | δ(N-H) | N-H Bend (Asymmetric) |

| 1550-1490 | Strong | δ(N-H) | N-H Bend (Symmetric) |

| 1600-1450 | Medium-Strong | ν(C=C) | Aromatic Ring Stretch |

| 1465-1375 | Medium | δ(C-H) | Methyl C-H Bend |

| 1260-1000 | Medium-Strong | ν(C-N) | C-N Stretch |

Table 2: Raman Spectroscopy Vibrational Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

|---|---|---|---|

| 3100-3000 | Strong | ν(C-H) | Aromatic C-H Stretch |

| 2980-2870 | Strong | ν(C-H) | Methyl C-H Stretch |

| ~1600 | Strong | ν(C=C) | Aromatic Ring Stretch |

| ~1000 | Strong | Ring Breathing Mode |

Computational Chemistry and Theoretical Mechanistic Insights for 3 Iodo 2,6 Dimethylaniline Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scienceopen.com For 3-Iodo-2,6-dimethylaniline (B1599850) hydrochloride, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the molecule's geometric and electronic properties. mdpi.com

Molecular Geometry and Electronic Properties: The first step in DFT analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. In 3-Iodo-2,6-dimethylaniline hydrochloride, the presence of two bulky methyl groups at the ortho positions (2 and 6) relative to the amino group forces a non-planar arrangement. This steric hindrance affects the pyramidalization of the nitrogen atom and the C-N bond length. wikipedia.orgresearchgate.net The iodine atom at the meta-position (3) further influences the electronic distribution within the benzene (B151609) ring.

Frontier Molecular Orbitals (FMOs) and Reactivity: A key aspect of DFT is the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial for predicting chemical reactivity. acs.org A smaller energy gap generally implies higher reactivity. For substituted anilines, the HOMO is typically localized on the aniline (B41778) ring and the amino group, while the LUMO is distributed over the aromatic system. mdpi.com The introduction of an electron-withdrawing iodine atom can lower the energy of these orbitals.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would highlight electron-rich regions (negative potential), likely around the iodine atom and the π-system of the ring, which are susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential), particularly around the ammonium (B1175870) group (-NH3+), would indicate sites for nucleophilic interaction.

Table 1: Illustrative DFT-Calculated Electronic Properties

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating ability; related to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.6 eV | Predicts chemical reactivity and stability; a larger gap suggests higher stability. |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

Theoretical Investigations of Reaction Mechanisms and Transition State Structures

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. mdpi.com For reactions involving this compound, such as electrophilic aromatic substitution or N-alkylation, theoretical calculations can predict the most favorable pathways.

The reaction rate is influenced by the presence of both electron-donating (methyl) and electron-withdrawing (iodo) groups. researchgate.net DFT calculations can model the step-by-step mechanism of a reaction. For instance, in an electrophilic substitution, calculations would model the formation of the sigma complex (arenium ion) intermediate. The relative energies of possible intermediates (ortho, meta, para to the activating -NH3+ group) would determine the regioselectivity of the reaction.

The transition state, the highest energy point along the reaction coordinate, is a critical structure. By calculating its geometry and energy, the activation energy (Ea) for the reaction can be determined. A lower activation energy implies a faster reaction rate. For 3-Iodo-2,6-dimethylaniline, the steric hindrance from the 2,6-dimethyl groups would likely raise the activation energy for substitutions at those positions, directing reactions elsewhere. nih.gov

Table 2: Hypothetical Activation Energies for Electrophilic Bromination

| Position of Attack | Relative Activation Energy (kcal/mol) | Rationale |

| C4 (para to -NH3+) | 0 (Reference) | Electronically favored by the ammonium group (ortho, para-directing) and sterically accessible. |

| C5 (meta to -NH3+) | +4.5 | Electronically less favored. |

| C6 (ortho to -NH3+) | +8.0 | Significant steric hindrance from the adjacent methyl group and the ammonium group. |

Prediction and Interpretation of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations can predict various spectroscopic properties with high accuracy, aiding in the interpretation of experimental data. winterschool.ccyukiozaki.com This includes vibrational frequencies (Infrared and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis).

Vibrational Spectroscopy: Calculations of vibrational frequencies can help assign the peaks observed in experimental IR and Raman spectra. For this compound, theoretical spectra would predict characteristic frequencies for N-H stretches of the ammonium group, C-H stretches of the aromatic ring and methyl groups, C-N stretching, and the C-I stretching vibration. Comparing calculated frequencies with experimental ones confirms the molecular structure. researchgate.net

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemistry. mdpi.com Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used. For the target molecule, calculations would predict distinct chemical shifts for the two non-equivalent aromatic protons, the protons of the two methyl groups, and the protons of the ammonium group. The calculated shifts, when referenced against a standard like tetramethylsilane (TMS), can be directly compared to experimental spectra to confirm the structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. researchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For an aniline derivative, these calculations would typically predict π-π* transitions within the benzenoid ring. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior

While quantum mechanics is ideal for studying the electronic details of single molecules, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time, especially in a solution environment. rsc.org An MD simulation models the molecule and a large number of solvent molecules (e.g., water) by treating them as classical particles interacting through a defined force field.

For this compound, an MD simulation in an aqueous solution would provide insights into several key areas:

Solvation Structure: It would reveal how water molecules arrange themselves around the cation, particularly the hydrogen bonding interactions between water and the ammonium group (-NH3+), and the hydrophobic interactions around the aromatic ring and methyl groups. acs.orgresearchgate.net

Conformational Dynamics: The simulation would track the rotation of the methyl groups and any conformational flexibility of the molecule over time. Due to the steric clash between the ortho-methyl groups and the amino group, the molecule's conformational freedom is restricted. researchgate.net

Ion Pairing: It could also model the interaction between the 3-iodo-2,6-dimethylanilinium cation and its chloride counter-ion in solution, providing information on the extent of ion pairing versus dissociation.

These simulations bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of molecules in a chemical system.

Applications and Significance in Diverse Chemical Research Domains

Role as a Key Building Block in Targeted Organic Synthesis

The strategic placement of the iodo, amino, and methyl groups makes 3-Iodo-2,6-dimethylaniline (B1599850) a valuable starting material and intermediate in the synthesis of complex organic molecules. Its utility is particularly pronounced in the fields of pharmaceutical development and materials science.

3-Iodo-2,6-dimethylaniline and its isomers serve as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs). The structural motif of a substituted dimethylaniline is present in numerous drug candidates and approved medicines. For instance, the isomeric compound, 4-iodo-2,6-dimethylaniline, is a key intermediate in the production of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1. nbinno.comresearchgate.net The presence of the iodo-group offers a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions, such as palladium-catalyzed cross-couplings, which are fundamental in constructing the complex molecular architecture of modern pharmaceuticals. researchgate.net This reactivity allows for the efficient assembly of drug scaffolds, making compounds like 3-Iodo-2,6-dimethylaniline hydrochloride indispensable in medicinal chemistry and process development. nbinno.com

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of biologically active molecules. The aniline (B41778) functional group in this compound is a key participant in cyclization reactions to form various heterocyclic rings. It can be readily used to construct pyrimidine and imidazole systems, which are privileged scaffolds in drug discovery. researchgate.net

For example, the synthesis of certain pyrimidine derivatives involves the condensation of an aniline derivative with other reagents to form the core ring structure. nih.gov The pyrimidine ring is a central component of many antiviral and anticancer agents. researchgate.net The presence of the iodine atom on the aniline ring is particularly advantageous, as it remains intact during the initial ring formation and can be used in subsequent steps to introduce additional molecular complexity, thereby enabling the synthesis of a diverse library of compounds for biological screening.

The development of novel ligands is crucial for advancing the field of homogeneous catalysis, which relies on metal-ligand complexes to accelerate chemical reactions with high efficiency and selectivity. The structure of this compound is well-suited for the synthesis of specialized ligands. The aniline nitrogen can be functionalized to create N-donor ligands, while the aryl iodide provides a handle for introducing other coordinating atoms (such as phosphorus or sulfur) via cross-coupling reactions. The steric bulk provided by the two adjacent methyl groups can influence the coordination geometry around a metal center, which in turn can be used to fine-tune the catalytic activity and selectivity of the resulting complex.

Significance as an Analytical Reference Standard in Impurity Profiling Research

In the pharmaceutical industry, ensuring the purity and safety of drug substances is paramount. Impurity profiling—the identification and quantification of all potential impurities in an API—is a critical part of the regulatory approval process. This compound, as a potential intermediate or degradation product, plays a crucial role as an analytical reference standard. acanthusresearch.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity testing in the pharmaceutical industry. diva-portal.org The development of robust and sensitive HPLC methods is necessary to detect and quantify impurities, even at trace levels. nih.gov this compound is used as a certified reference material to validate these analytical methods, ensuring their accuracy, precision, and linearity. researchgate.net

Method validation involves establishing key performance parameters, such as the limit of detection (LOD) and limit of quantification (LOQ), to confirm that the method can reliably measure very low levels of the impurity. nih.govresearchgate.net For example, a validated reversed-phase HPLC method can separate the target impurity from the main API and other related substances, allowing for its precise quantification. researcher.life

Table 1: Example Parameters for a Validated HPLC Method for Aniline-based Impurities

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides separation based on hydrophobicity. |

| Mobile Phase | Acetonitrile/Phosphate Buffer mixture | Elutes compounds from the column. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 210-240 nm | Detects the compounds as they elute. |

| LOD | 0.007 µg/mL | The lowest concentration that can be detected. researchgate.net |

| LOQ | 0.02 µg/mL | The lowest concentration that can be quantified with accuracy. researchgate.net |

This table is illustrative and specific parameters may vary based on the exact analytical method and target analyte.

For impurities present at extremely low concentrations or for unambiguous identification, more advanced analytical techniques are required. Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. core.ac.uk

LC-MS and its tandem version (LC-MS/MS) are particularly valuable for impurity profiling. researcher.lifenih.gov These methods can provide molecular weight information and fragmentation patterns, which act as a "fingerprint" for the impurity, allowing for positive identification even in complex sample matrices. The use of this compound as a reference standard is essential for developing and qualifying these sophisticated methods, enabling the quantification of impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels. researcher.life

Table 2: Advantages of LC-MS in Impurity Profiling

| Feature | Benefit |

|---|---|

| High Sensitivity | Enables detection and quantification of trace-level impurities, including potential genotoxic impurities. researcher.life |

| High Specificity | Provides molecular weight and structural information, leading to unambiguous identification of impurities. |

| Complex Matrix Analysis | Can accurately measure impurities in complex mixtures like API formulations or biological samples. nih.gov |

| Method Validation | Essential for qualifying analytical methods used in regulatory submissions. |

Future Research Directions and Emerging Trends for 3 Iodo 2,6 Dimethylaniline Hydrochloride

Development of More Sustainable and Green Synthetic Methodologies

The current synthetic routes to 3-Iodo-2,6-dimethylaniline (B1599850) hydrochloride often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. The future of its synthesis lies in the adoption of green chemistry principles to develop more environmentally benign and economically viable processes.

Key areas of future research in sustainable synthesis include:

Catalytic Regioselective Iodination: A primary challenge in the synthesis of 3-Iodo-2,6-dimethylaniline is achieving high regioselectivity, as direct iodination of 2,6-dimethylaniline (B139824) tends to favor substitution at the para-position (4-position). Future research will likely focus on the development of novel catalyst systems that can direct the iodine atom specifically to the 3-position. This could involve the use of transition-metal catalysts, such as palladium or copper, with specifically designed ligands that can control the stereochemistry of the reaction. The development of a mild, palladium-catalyzed method for the regioselective halogenation of arene C-H bonds using N-halosuccinimides as oxidants presents a promising avenue. organic-chemistry.org

Enzymatic and Whole-Cell Biocatalysis: Biocatalysis offers a highly attractive green alternative to conventional chemical synthesis. The use of halogenase enzymes, particularly flavin-dependent halogenases (FDHs), for the site-selective halogenation of aromatic compounds is a rapidly advancing field. nih.govnih.gov Future work could involve the discovery or engineering of halogenases that can specifically iodinate 2,6-dimethylaniline at the 3-position. This approach offers the potential for high selectivity under mild, aqueous conditions, significantly reducing the environmental impact. The use of whole-cell biocatalysts could further enhance the sustainability by eliminating the need for enzyme purification.

Mechanochemical and Solvent-Free Approaches: Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging green technology that can reduce or eliminate the need for solvents. A sustainable and facile mechanochemical route for the catalyst-free halogenation of phenols and anilines using N-halosuccinimides has been reported, offering a potential green pathway for the synthesis of halogenated anilines. beilstein-journals.org Applying these principles to the synthesis of 3-Iodo-2,6-dimethylaniline could lead to a significant reduction in solvent waste and energy consumption.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, better process control, and higher yields. The development of a flow process for the synthesis of 3-Iodo-2,6-dimethylaniline hydrochloride would enable a more efficient and scalable production, aligning with the principles of green engineering.

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic Regioselective Iodination | High selectivity, mild conditions, reduced waste. | Catalyst design for 3-position selectivity, catalyst cost and recyclability. |

| Biocatalysis (Enzymes/Whole-Cells) | High regioselectivity, mild aqueous conditions, biodegradable catalysts. | Discovery or engineering of specific enzymes, enzyme stability and activity. |

| Mechanochemistry | Solvent-free or reduced solvent use, energy efficiency. | Scalability of the process, control over reaction parameters. |

| Flow Chemistry | Improved safety, scalability, and process control. | Reactor design and optimization, integration of purification steps. |

Exploration of Novel Reactivity and Uncharted Chemical Transformations

The unique structural features of 3-Iodo-2,6-dimethylaniline, particularly the presence of a sterically hindered amino group and a reactive carbon-iodine bond, open up a wide range of possibilities for exploring novel chemical reactions.

Future research in this area is expected to focus on:

C-H Activation and Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. Research into the regioselective C-H activation of the aromatic ring of 3-Iodo-2,6-dimethylaniline could lead to the synthesis of a diverse array of polysubstituted aniline (B41778) derivatives. Palladium-catalyzed direct C-H arylation of unprotected anilines has been demonstrated, and exploring similar transformations with the 3-iodo-2,6-dimethylaniline scaffold could yield novel compounds with interesting properties. uva.esacs.org

Advanced Cross-Coupling Reactions: The carbon-iodine bond in 3-Iodo-2,6-dimethylaniline is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. While these reactions are well-established for iodoanilines, the steric hindrance around the amino group in the target molecule may lead to unique reactivity and selectivity. nih.gov Future work could explore the use of novel catalyst systems to overcome this steric hindrance and facilitate challenging coupling reactions, leading to the synthesis of complex molecular architectures.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis. The application of photoredox catalysis to induce novel transformations of 3-Iodo-2,6-dimethylaniline, such as radical-mediated reactions, could lead to the discovery of unprecedented reactivity and the synthesis of novel chemical entities.

Exploitation of Steric Hindrance: The two methyl groups ortho to the amino group create a sterically crowded environment. This steric hindrance can be exploited to control the regioselectivity of reactions and to stabilize reactive intermediates. Future research could focus on designing reactions that take advantage of this steric bulk to achieve otherwise difficult transformations. The investigation of sterically hindered anilines in reactions with various reagents has shown unique outcomes, which could be extrapolated to the target molecule. rsc.org

| Reaction Type | Potential Outcomes | Key Research Focus |

| C-H Activation | Synthesis of polysubstituted anilines with novel functionalities. | Development of regioselective catalysts, understanding directing group effects. |

| Cross-Coupling Reactions | Access to complex molecular scaffolds for various applications. | Overcoming steric hindrance, development of highly active catalysts. |

| Photoredox Catalysis | Discovery of novel radical-mediated transformations. | Exploration of new photocatalysts and reaction conditions. |

| Steric Hindrance-Controlled Reactions | Regioselective synthesis and stabilization of reactive species. | Design of reactions that leverage the steric environment. |

Integration into Advanced Materials Science Research and Functional Systems

The unique electronic and structural properties of this compound make it a promising candidate for incorporation into advanced materials and functional systems.

Emerging trends in this area include:

Conducting Polymers: Polyaniline is a well-known conducting polymer with a wide range of applications. nih.govnih.govyoutube.com The incorporation of 3-Iodo-2,6-dimethylaniline as a monomer or a dopant into polyaniline or other conducting polymer backbones could lead to materials with tailored electronic properties. The iodine atom could serve as a site for further functionalization, allowing for the fine-tuning of the polymer's conductivity, solubility, and processing characteristics. The synthesis of conductive polymers from substituted anilines is an active area of research with potential applications in sensors, supercapacitors, and UV shielding. researchgate.net

Organic Light-Emitting Diodes (OLEDs): Substituted anilines are frequently used as building blocks for hole-transporting materials and emitters in OLEDs. nih.govresearchgate.netnih.govresearchgate.netoled.com The 3-iodo-2,6-dimethylaniline scaffold could be incorporated into novel organic molecules designed for OLED applications. The presence of the iodo and dimethyl groups can influence the molecule's photophysical properties, such as its emission wavelength and quantum efficiency, as well as its thermal stability and morphology in thin films.

Functional Dyes and Sensors: The aniline moiety is a common component of many functional dyes. rsc.orgresearchgate.netchemijournal.com By chemically modifying 3-Iodo-2,6-dimethylaniline, it is possible to synthesize novel dyes with specific absorption and emission properties. The reactive iodine atom provides a convenient point for attaching other chromophores or functional groups, leading to the development of sensors for various analytes or probes for biological imaging. The synthesis of functional dyes from iodoanilines for applications as pH probes and for cell staining is an area of active investigation. google.com

| Material/System | Potential Role of 3-Iodo-2,6-dimethylaniline | Future Research Directions |

| Conducting Polymers | Monomer or dopant to tune electronic properties. | Synthesis and characterization of novel copolymers, investigation of conductivity and stability. |

| Organic Light-Emitting Diodes (OLEDs) | Building block for hole-transporting materials or emitters. | Design and synthesis of novel molecules, evaluation of photophysical and device performance. |

| Functional Dyes and Sensors | Core scaffold for the synthesis of novel chromophores. | Development of dyes with tailored spectroscopic properties, exploration of sensing applications. |

Q & A

Basic: What structural features of 3-Iodo-2,6-dimethylaniline hydrochloride make it a critical intermediate in synthetic chemistry?

Answer:

The compound’s reactivity is influenced by:

- Steric hindrance from the two methyl groups at positions 2 and 6, which directs substitution reactions to the para position (position 4) or meta position (position 3) depending on reaction conditions .

- Iodine’s leaving-group potential , enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings) to synthesize complex aryl derivatives .

- Hydrochloride salt form , enhancing solubility in polar solvents for downstream reactions .

Advanced: How can researchers develop a validated RP-HPLC method to quantify trace levels of this compound in pharmaceutical matrices?

Answer:

A methodology adapted from Dumbre et al. (2022) includes:

- Chromatographic conditions :

- Validation parameters :

Advanced: What strategies resolve discrepancies in iodination regioselectivity during the synthesis of this compound?

Answer:

Contradictions in regioselectivity (e.g., 3-iodo vs. 4-iodo isomers) require:

- Mechanistic analysis : Use DFT calculations to evaluate iodination pathways under varying temperatures or catalysts .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation .

- Steric/electronic tuning : Adjust solvent polarity (e.g., DMF vs. THF) to favor meta-iodination via kinetic vs. thermodynamic control .

Basic: How does this compound function as a genotoxic impurity in antiretroviral drugs like Rilpivirine hydrochloride?

Answer:

- Role : It is a potential byproduct during Rilpivirine synthesis, requiring strict control at ppm levels due to DNA alkylation risks .

- Analytical relevance : RP-HPLC methods detect it at thresholds ≤0.15% (w/w) in active pharmaceutical ingredients (APIs) .

Advanced: How can researchers optimize the solubility profile of this compound for reaction scalability?

Answer:

- Solvent screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., methanol, DMSO) .

- Salt form comparison : Compare hydrochloride vs. freebase solubility in aqueous/organic mixtures via gravimetric analysis .

- Thermodynamic studies : Measure solubility vs. temperature (e.g., van’t Hoff plots) to design crystallization protocols .

Methodological: What alternative analytical techniques complement HPLC for characterizing this compound?

Answer:

- LC-MS/MS : Provides structural confirmation via fragmentation patterns (e.g., m/z for iodine adducts) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm) .

- X-ray crystallography : Resolves steric effects of methyl/iodine groups in solid-state structures .

Data Contradiction: How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Answer:

- Controlled stability studies :

- Mechanistic justification : Acidic hydrolysis may cleave the C–I bond, with kinetics dependent on protonation states .

Advanced: What computational tools predict the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Answer:

- DFT simulations : Calculate activation energies for oxidative addition steps using Pd(0)/Pd(II) intermediates .

- Ligand effect modeling : Screen ligands (e.g., PPh₃ vs. XPhos) to enhance coupling efficiency with aryl boronic acids .

- Steric maps : Use molecular volume analysis to predict accessibility of the iodine site for catalytic insertion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.